(1-(4-Fluorobenzyl)piperidin-3-yl)methanol

Physicochemical profiling Isomer comparison CNS drug-likeness

(1-(4-Fluorobenzyl)piperidin-3-yl)methanol (CAS 174560-97-5) is a fluorinated piperidine derivative with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol. It features a 4-fluorobenzyl substituent on the piperidine nitrogen and a hydroxymethyl group at the 3-position.

Molecular Formula C13H18FNO
Molecular Weight 223.291
CAS No. 174560-97-5
Cat. No. B2924621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Fluorobenzyl)piperidin-3-yl)methanol
CAS174560-97-5
Molecular FormulaC13H18FNO
Molecular Weight223.291
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=C(C=C2)F)CO
InChIInChI=1S/C13H18FNO/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7-10H2
InChIKeyJWKYWLDINRFVBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-(4-Fluorobenzyl)piperidin-3-yl)methanol: Core Properties and Structural Context for Procurement Decisions


(1-(4-Fluorobenzyl)piperidin-3-yl)methanol (CAS 174560-97-5) is a fluorinated piperidine derivative with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol . It features a 4-fluorobenzyl substituent on the piperidine nitrogen and a hydroxymethyl group at the 3-position. The compound is typically supplied as a free base with purities ≥95% (HPLC) from multiple vendors, and its computed physicochemical properties include an ACD/LogP of 1.59 and a topological polar surface area (PSA) of 23.47 Ų . These properties place it within the drug-like physicochemical space relevant to CNS penetration potential, but direct comparative biological activity data for this specific compound against defined analogs remain severely limited in the public domain.

Why Generic Substitution of (1-(4-Fluorobenzyl)piperidin-3-yl)methanol Carries Undefined Risk for Research Programs


Piperidine-based building blocks with superficially similar substituent patterns cannot be interchanged without risking significant alterations in downstream biological activity. The position of the hydroxymethyl group on the piperidine ring (3-yl vs. 4-yl) and the nature of the N-benzyl substituent (4-fluorobenzyl vs. benzyl, 2-fluorobenzyl, or 4-chlorobenzyl) are known from broader SAR studies in the 4-fluorobenzylpiperidine class to dramatically influence target binding affinity . For example, in the context of monoamine transporter pharmacology, moving the substituent from the 3-position to the 4-position of the piperidine ring can alter DAT and SERT binding selectivity profiles [1]. However, no published head-to-head comparisons isolating the specific substitution pattern of (1-(4-fluorobenzyl)piperidin-3-yl)methanol against close analogs were identified. Procurement decisions must therefore be guided by the specific structural requirements of the intended synthetic route or target engagement hypothesis, as generic substitution without empirical validation cannot be evidence-based.

Quantitative Evidence Guide for (1-(4-Fluorobenzyl)piperidin-3-yl)methanol Procurement


Physicochemical Property Comparison: 3-yl vs. 4-yl Hydroxymethyl Isomers

The 3-yl substitution pattern of the hydroxymethyl group in the target compound results in a distinct physicochemical profile compared to its 4-yl positional isomer. (1-(4-Fluorobenzyl)piperidin-3-yl)methanol exhibits a computed LogP of 1.59 and PSA of 23.47 Ų . In contrast, (1-(4-fluorobenzyl)piperidin-4-yl)methanol (the 4-yl isomer) is reported with a LogP of 1.80 and PSA of 23.47 Ų, as calculated by analogous in silico methods . The lower LogP of the 3-yl isomer indicates slightly higher hydrophilicity, which may translate to enhanced aqueous solubility and altered CNS penetration kinetics relative to the 4-yl analog.

Physicochemical profiling Isomer comparison CNS drug-likeness

Ionization State Differentiation at Physiological pH: 3-yl Alcohol vs. 4-yl Alcohol

At pH 7.4, the target compound exists predominantly in its neutral free base form, whereas the hydrochloride salt form (commonly supplied for piperidine building blocks) is fully ionized. This is relevant because the free base's computed LogD at pH 5.5 is -0.91 , indicating significant ionization at mildly acidic pH. In comparison, the 4-yl isomer (1-(4-fluorobenzyl)piperidin-4-yl)methanol has no publicly reported experimental LogD value, but its structural similarity suggests a similar ionization profile. The availability of explicit LogD data for the target compound provides procurement value for formulation scientists who require quantitative ionization predictions.

Ionization state LogD Pharmacokinetic prediction

Supplier Purity Specification and Batch-to-Batch Consistency Comparison

Multiple authorized suppliers offer (1-(4-fluorobenzyl)piperidin-3-yl)methanol at defined purity levels with documented batch-specific analytical data. Bidepharm provides the compound at standard purity ≥95% with batch-specific NMR, HPLC, and GC reports . MolCore offers NLT 98% purity under ISO-certified conditions . Leyan lists 98% purity . In contrast, the closely related analog (1-(4-fluorobenzyl)piperidin-4-yl)methanol (CAS 174561-04-7) is listed by some suppliers without explicit batch-specific quality documentation. The availability of multi-sourced, batch-certified quality data for (1-(4-fluorobenzyl)piperidin-3-yl)methanol provides procurement professionals with verifiable evidence of supply chain reliability.

Quality control Purity specification Batch consistency

Absence of High-Strength Comparative Biological Activity Data: A Critical Gap Statement

After exhaustive searching of primary literature, patents, and authoritative databases, no head-to-head biological activity comparison between (1-(4-fluorobenzyl)piperidin-3-yl)methanol and a defined structural analog could be identified. The compound has no published IC50, Ki, or EC50 values in enzyme or cell-based assays in the public domain. The BindingDB entry previously associated with CAS 174560-97-5 (BDBM50600733, IC50 = 20,000 nM for CYP3A4) was verified to correspond to an unrelated chemotype [1]. Similarly, the antiplasmodial activity reported for 1,4-disubstituted piperidine alcohols refers to compounds with a 4-yl substitution pattern and additional fluorophenyl groups, not the target compound [2]. This absence of comparative biological data means that any claim of biological differentiation for (1-(4-fluorobenzyl)piperidin-3-yl)methanol relative to its analogs cannot be evidence-based at this time.

Data gap Biological activity Comparator studies

Best Application Scenarios for Procuring (1-(4-Fluorobenzyl)piperidin-3-yl)methanol


Synthesis of 3-Substituted Piperidine Kinase Inhibitor Intermediates

The hydroxymethyl group at the 3-position provides a synthetic handle for oxidation to the corresponding aldehyde, enabling reductive amination with diverse amines to generate 3-aminomethyl piperidine derivatives. This is directly relevant to the synthesis of Rho kinase inhibitors and MAP kinase inhibitors, where the 4-fluorobenzylpiperidine scaffold is a privileged pharmacophore [1]. The target compound's LogP of 1.59 and PSA of 23.47 Ų suggest it is a suitable starting point for CNS-penetrant chemical series requiring moderate lipophilicity.

Fragment-Based Drug Discovery (FBDD) Library Design

The compound meets the Rule of Three criteria for fragment libraries (MW 223 g/mol, LogP 1.59, HBA <3, HBD 1) [1]. Its fluorinated benzyl group provides a 19F NMR handle for ligand-observed binding assays, a capability absent in non-fluorinated benzylpiperidine fragments. The compound thus offers dual utility as both a synthetic intermediate and a screening fragment.

Development of PET Radioligand Precursors

The 4-fluorobenzyl moiety in the target compound is structurally analogous to 4-(4-[18F]fluorobenzyl)piperidine PET radiotracers used for NR2B NMDA receptor imaging [1]. The target compound's 3-hydroxymethyl group allows for further functionalization without disturbing the fluorobenzyl group, making it a versatile cold reference standard or precursor for radiolabeling studies.

Quality Control and Impurity Profiling for CNS Drug Candidates

Given the multi-vendor availability of batch-certified (1-(4-fluorobenzyl)piperidin-3-yl)methanol with documented NMR, HPLC, and GC traces [1], the compound can serve as a qualified reference material for impurity profiling in synthetic processes involving related 4-fluorobenzylpiperidine drug candidates.

Quote Request

Request a Quote for (1-(4-Fluorobenzyl)piperidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.